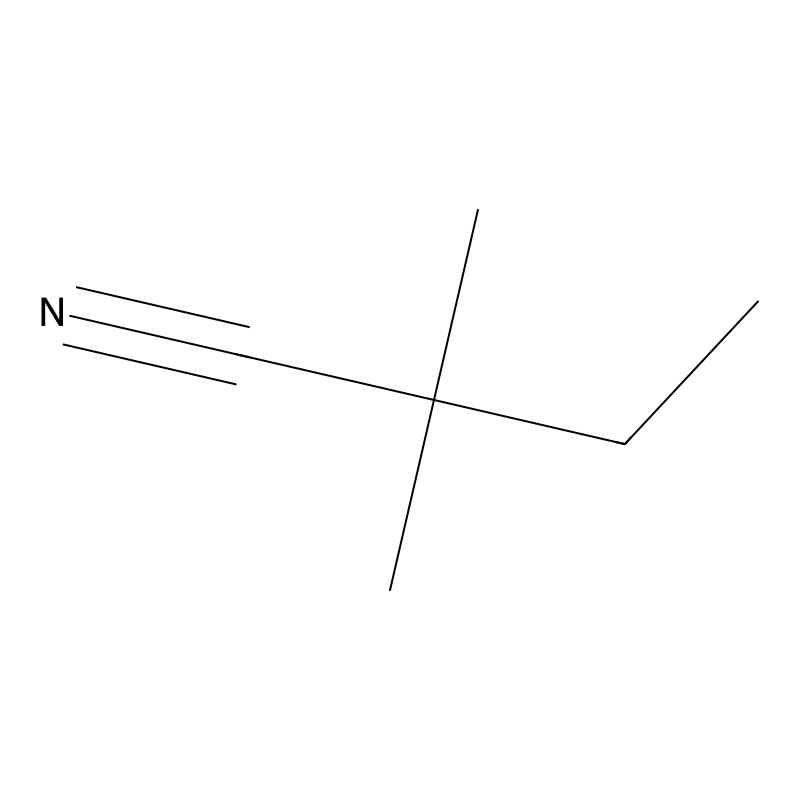2,2-Dimethylbutanenitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2-Dimethylbutanenitrile, also known as 2-cyano-2-methylbutane, is an organic compound with the molecular formula C₆H₁₁N. This compound features a nitrile functional group (-C≡N) attached to a butane backbone, which is further branched with two methyl groups at the second carbon position. The structural uniqueness of 2,2-dimethylbutanenitrile contributes to its distinct chemical properties and reactivity. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
- Oxidation: The nitrile group can be oxidized to form carboxylic acids. For instance, oxidation with potassium permanganate or chromium trioxide can yield 2,2-dimethylbutanoic acid.
- Reduction: The nitrile can be reduced to primary amines using reducing agents like lithium aluminum hydride. This reaction results in the formation of 2,2-dimethylbutylamine.
- Substitution: The nitrile group can undergo nucleophilic substitution reactions where it is replaced by other functional groups. Common reagents for these reactions include sodium methoxide .
Several methods exist for synthesizing 2,2-dimethylbutanenitrile:
- From Alcohols: One common route involves the reaction of 2,2-dimethylbutan-1-ol with phosphorus pentachloride to form 2,2-dimethylbutan-1-chloride. This intermediate is then reacted with sodium cyanide to yield the desired nitrile.
- From Amides: In industrial settings, it can be produced through the catalytic dehydration of 2,2-dimethylbutanamide using catalysts such as alumina at elevated temperatures .
The applications of 2,2-dimethylbutanenitrile are diverse:
- Chemical Industry: It serves as an intermediate for synthesizing various organic compounds.
- Biological Research: The compound is used in studies focusing on the synthesis of biologically active molecules.
- Pharmaceuticals: It has potential applications in drug development due to its reactivity and ability to form various derivatives.
- Agrochemicals: The compound is utilized in producing certain agrochemical products .
Several compounds share structural similarities with 2,2-dimethylbutanenitrile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylbutanenitrile | One methyl group at the second carbon | Less steric hindrance compared to 2,2-dimethylbutanenitrile |
| 2,3-Dimethylbutanenitrile | Methyl groups at the second and third carbons | Different reactivity patterns due to positional differences |
| 4-Bromo-2,2-dimethylbutanenitrile | Bromine atom at the fourth carbon | Potentially useful for further functionalization due to bromine's reactivity |
The uniqueness of 2,2-dimethylbutanenitrile lies in its specific branched structure which influences its reactivity profiles compared to other similar compounds. The presence of two methyl groups at the second carbon position introduces steric hindrance that affects its chemical behavior significantly .
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Flammable;Irritant








